molecular formula C18H22N2O7 B558037 Boc-Tyr-OSu CAS No. 20866-56-2

Boc-Tyr-OSu

Cat. No.: B558037
CAS No.: 20866-56-2
M. Wt: 378.4 g/mol
InChI Key: NZUDTLHVKHXJJJ-UHFFFAOYSA-N
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Description

Boc-L-tyrosine hydroxysuccinimide ester, commonly referred to as Boc-Tyr-OSu, is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group. The compound is known for its role in facilitating the iodotyrosylation of peptides, which is a crucial step in the synthesis of radiolabeled peptides for various applications .

Mechanism of Action

Target of Action

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester , is primarily used in peptide synthesis . Its primary targets are peptides, specifically those that require iodotyrosylation .

Mode of Action

This compound interacts with its targets (peptides) through a process called iodotyrosylation . This process involves the addition of an iodine atom to the tyrosine residue of a peptide . The Boc group (tert-butoxycarbonyl) in this compound serves as a protecting group for the tyrosine residue during this reaction .

Biochemical Pathways

It is known that the compound plays a crucial role in the iodotyrosylation of peptides , which can affect various biochemical pathways depending on the specific peptides being modified.

Result of Action

The primary result of this compound’s action is the iodotyrosylation of peptides . This modification can significantly alter the properties of the peptide, including its activity, stability, and interactions with other molecules. The exact molecular and cellular effects would depend on the specific peptide being modified.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at −20°C to maintain its stability . Furthermore, the conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reagents, can also impact the action and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Tyr-OSu is synthesized through the reaction of Boc-L-tyrosine with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions: Boc-Tyr-OSu primarily undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by other nucleophiles. This reaction is commonly used in peptide synthesis to introduce the tyrosine residue into the peptide chain .

Common Reagents and Conditions: The most common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions typically occur in organic solvents like DMF or dichloromethane, and the conditions are often mild, with reactions proceeding at room temperature .

Major Products: The major products formed from reactions involving this compound are peptides with a tyrosine residue. The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free peptide .

Scientific Research Applications

Boc-Tyr-OSu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules. In biology, this compound is used to create radiolabeled peptides for imaging and diagnostic purposes. In medicine, it is used in the development of peptide-based drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds:

  • Boc-L-phenylalanine hydroxysuccinimide ester
  • Boc-L-tryptophan hydroxysuccinimide ester
  • Boc-L-serine hydroxysuccinimide ester

Uniqueness: Boc-Tyr-OSu is unique among similar compounds due to the presence of the phenolic hydroxyl group on the tyrosine residue. This functional group allows for additional modifications, such as iodination, which are not possible with other amino acids. This makes this compound particularly valuable in the synthesis of radiolabeled peptides and other specialized applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUDTLHVKHXJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318721
Record name 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20866-56-2
Record name NSC334308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Boc-Tyr-OSu and what is its role in the synthesis of oostatic hormone analogs?

A1: this compound stands for N-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester. It is a protected amino acid derivative used in peptide synthesis. [, ] The "Boc" group is a protecting group for the amine function, preventing unwanted reactions. "Tyr" represents the amino acid tyrosine. "OSu" refers to the activated ester group (N-hydroxysuccinimide ester), which makes the carboxyl group of tyrosine more reactive towards amines.

Q2: How does the structure of the oostatic hormone analogs, particularly the variation in the number of C-terminal proline residues, impact their biological activity?

A2: The research indicates that shortening the peptide sequence of the oostatic hormone analog, specifically by reducing the number of C-terminal proline residues, led to an acceleration of the observed effects on egg development in Sarcophaga bullata. [, ] While the exact mechanism of action is not fully elucidated in the provided abstracts, the changes observed in the follicular epithelium suggest an influence on oocyte development. Interestingly, different peptide chain lengths exhibited variations in radioactivity distribution within the insect body, hinting at potential differences in uptake, distribution, and metabolism. [] This highlights the importance of the C-terminal proline residues in modulating the biological activity and pharmacokinetic properties of the oostatic hormone analogs.

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